Butyl (2S)-oxirane-2-carboxylate

Asymmetric synthesis PPARα agonist intermediate Copper-catalyzed epoxide opening

Butyl (2S)-oxirane-2-carboxylate (CAS 118623-63-5), also named butyl (S)-2,3-epoxypropanoate or (2S)-2-oxiranecarboxylic acid butyl ester, is a chiral epoxide ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g·mol⁻¹. The compound belongs to the oxirane-2-carboxylate ester class, featuring a stereochemically defined (2S)-configured oxirane ring directly attached to a butyl ester carbonyl.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 118623-63-5
Cat. No. B043864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl (2S)-oxirane-2-carboxylate
CAS118623-63-5
SynonymsOxiranecarboxylic acid, butyl ester, (S)- (9CI)
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CO1
InChIInChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1
InChIKeyPDIRPVPNNLOAKW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl (2S)-oxirane-2-carboxylate (CAS 118623-63-5) – Chiral Epoxide Ester Procurement Guide for Pharmaceutical Intermediate Synthesis


Butyl (2S)-oxirane-2-carboxylate (CAS 118623-63-5), also named butyl (S)-2,3-epoxypropanoate or (2S)-2-oxiranecarboxylic acid butyl ester, is a chiral epoxide ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g·mol⁻¹ . The compound belongs to the oxirane-2-carboxylate ester class, featuring a stereochemically defined (2S)-configured oxirane ring directly attached to a butyl ester carbonyl. This structural arrangement renders the epoxide activated toward nucleophilic ring-opening, enabling its role as a versatile chiral C3 building block in asymmetric synthesis. Its most prominent documented application is as a starting material for the one-step preparation of butyl (S)-2-hydroxybutanoate, the essential chiral intermediate en route to the clinically approved selective PPARα modulator pemafibrate (K-877, formerly (R)-K-13675) [1].

Why In-Class Chiral Epoxide Esters Cannot Replace Butyl (2S)-oxirane-2-carboxylate in Key Synthetic Routes


Chiral oxirane-2-carboxylate esters are not functionally interchangeable, even when they share the same oxirane-carboxylate core. Three interdependent parameters govern their suitability for a given synthetic sequence: (i) absolute configuration at the oxirane C2 stereocenter, (ii) the identity of the ester alkyl group, which dictates the downstream product ester, and (iii) the regiochemical connectivity (oxirane-2-carboxylate vs. glycidyl ester). Substituting the (2S)-butyl ester with the (2R)-enantiomer (CAS 110994-89-3) would invert the stereochemical course of ring-opening and produce the antipodal hydroxy ester, incompatible with the (S)-hydroxybutanoate intermediate required for pemafibrate [1]. Replacing the n-butyl ester with methyl, ethyl, or tert-butyl esters would yield the wrong ester product, necessitating additional transesterification steps that erode yield and optical purity . The regioisomeric (S)-glycidyl butyrate (CAS 65031-96-1), despite sharing identical molecular formula C₇H₁₂O₃, places the ester group on the oxirane ring at a different position via a methylene spacer, leading to fundamentally different ring-opening regiochemistry – glycidyl esters open predominantly at the terminal (C3) position, whereas oxirane-2-carboxylates undergo preferential attack at the activated C2 carbonyl-conjugated position [2]. These structural distinctions create non-negotiable specificity requirements for procurement.

Quantitative Comparative Evidence for Butyl (2S)-oxirane-2-carboxylate: How It Differentiates from Closest Analogs


One-Step Conversion to Butyl (S)-2-Hydroxybutanoate: Optimized Yield of 99% Under Copper(I)-Catalyzed Methylmagnesium Bromide Conditions

Butyl (2S)-oxirane-2-carboxylate (designated butyl (S)-2,3-epoxypropanoate in the primary literature) undergoes a one-step, regio- and stereoretentive conversion to butyl (S)-2-hydroxybutanoate using methylmagnesium bromide and a copper(I) catalyst. Under optimized conditions (CuI 0.15 mol equivalent, −78 °C, 15 minutes in anhydrous diethyl ether), the isolated yield reaches 220 mg (99%) from 200 mg of starting epoxide . This represents the highest-yielding entry among all catalyst/condition combinations tested. When CuCl (0.15 eq) or CuBr (0.15 eq) replaced CuI under otherwise identical conditions, yields dropped to 79% and 76%, respectively. Increasing the CuI loading to 0.75 eq reduced the yield to 41%, and omitting the catalyst entirely resulted in no isolable product . The one-step nature of this transformation – direct conversion of the epoxide to the hydroxy ester without isolation of intermediates – contrasts with multi-step approaches starting from (S)-2-hydroxybutyrolactone that require protection/deprotection sequences and produce lower overall yields [1]. Furthermore, alternative ester analogs (methyl, ethyl, tert-butyl) of oxirane-2-carboxylate would not directly produce the requisite n-butyl ester intermediate for pemafibrate synthesis, mandating additional transesterification steps that would compromise both yield and enantiomeric purity.

Asymmetric synthesis PPARα agonist intermediate Copper-catalyzed epoxide opening

Enantiomeric Divergence: (2S)-Enantiomer Targets PPARα Agonist Synthesis While (2R)-Enantiomer Serves Oxazolidinone Antibiotics

The (2S) and (2R) enantiomers of butyl oxirane-2-carboxylate lead to entirely non-overlapping pharmaceutical target classes. Butyl (2S)-oxirane-2-carboxylate (CAS 118623-63-5) is the documented precursor to butyl (S)-2-hydroxybutanoate, the critical chiral intermediate for pemafibrate (K-877), a selective PPARα modulator approved for hypertriglyceridemia with an EC₅₀ of 1 nM at human PPARα [1]. The (2R)-enantiomer (CAS 110994-89-3), in contrast, is employed in the synthesis of oxazolidinone antibacterial agents, including linezolid analogs such as U-100592 and U-100766, where it serves as the source of the (R)-5-(hydroxymethyl)-2-oxazolidinone pharmacophore [2]. No published evidence demonstrates that the (2R)-enantiomer can substitute for the (2S)-enantiomer in the pemafibrate route or vice versa; the stereochemistry at C2 of the oxirane ring dictates the configuration of the product hydroxy ester, and the downstream biological targets are stereospecific [3]. This constitutes a binary selection criterion: procurement of the correct enantiomer is not a matter of preference but of synthetic feasibility.

Chiral resolution Enantiomer-specific application Pharmaceutical intermediate sourcing

Ester Alkyl Group Specificity: Only the n-Butyl Ester Affords Direct Access to Butyl (S)-2-Hydroxybutanoate Without Transesterification

Within the class of (2S)-oxirane-2-carboxylate esters, the alkyl group is not a passive spectator – it becomes the ester moiety of the ring-opened product. Butyl (2S)-oxirane-2-carboxylate produces butyl (S)-2-hydroxybutanoate directly upon nucleophilic ring-opening with methylmagnesium bromide . If methyl (2S)-oxirane-2-carboxylate (CAS 118712-39-3, MW 102.09, bp ~97 °C) or ethyl (2S)-oxirane-2-carboxylate (CAS 111058-34-5, MW 116.12, bp 68–69 °C at 15 mmHg) were employed instead, the immediate products would be methyl (S)-2-hydroxybutanoate or ethyl (S)-2-hydroxybutanoate, respectively – neither of which is the required butyl ester intermediate for pemafibrate. Converting these to the butyl ester would require an additional transesterification step (typically acid- or enzyme-catalyzed), introducing yield losses (typically 10–25% per additional step), potential racemization of the α-hydroxy ester stereocenter, and increased solvent/reagent consumption . The tert-butyl ester (CAS 200643-77-2) introduces steric hindrance that would reduce nucleophilic ring-opening rates and is primarily designed for orthogonal deprotection strategies (acid-labile tert-butyl removal to the free acid), not for retention of the ester in the final intermediate . The n-butyl ester therefore provides the optimal balance of direct product identity, manageable volatility (bp ~170.4 °C predicted), and reactivity.

Ester homolog comparison Atom economy Process chemistry

Regiochemical Distinction: Oxirane-2-carboxylate vs. Glycidyl Ester Connectivity Determines Nucleophilic Ring-Opening Regioselectivity

Butyl (2S)-oxirane-2-carboxylate and (S)-glycidyl butyrate (CAS 65031-96-1) are constitutional isomers sharing the molecular formula C₇H₁₂O₃ but differing in the connectivity of the ester to the oxirane ring. In butyl (2S)-oxirane-2-carboxylate, the carbonyl group is directly attached to the oxirane C2 carbon, rendering this position highly electrophilic and directing nucleophilic attack to C2 (α-attack). In (S)-glycidyl butyrate, the ester is attached via a methylene (–CH₂–O–) spacer at the oxirane C2, and nucleophilic ring-opening occurs predominantly at the sterically less hindered terminal C3 position (β-attack) [1]. This regiochemical difference has been experimentally documented in the analogous systems of glycidyl vs. oxirane-2-carboxylate esters: n-butyl glycidate reacts with sodium phenylmethanethiolate to give 3-benzylthio-2-hydroxypropanoic acid (70% yield, consistent with C3 attack), whereas ethyl 2,3-epoxybutyrate undergoes preferential α-attack under similar conditions [2]. The C2-attack pathway of the oxirane-2-carboxylate is essential for the pemafibrate intermediate synthesis because it directly installs the hydroxyl group at the C2 position with retention of configuration, generating the (S)-2-hydroxybutanoate skeleton in a single operation . Using (S)-glycidyl butyrate in the same MeMgBr/CuI protocol would produce a structurally different hydroxy ester (with the hydroxyl at C3 rather than C2), which is not convertible to the required butyl (S)-2-hydroxybutanoate intermediate.

Epoxide regiochemistry Nucleophilic ring-opening Structural isomer differentiation

Stereochemical Retention Efficiency: 99% Yield with Preservation of (S)-Configuration Under Optimized Conditions

The MeMgBr/CuI-mediated one-step conversion of butyl (2S)-oxirane-2-carboxylate to butyl (S)-2-hydroxybutanoate proceeds with retention of configuration at the stereogenic center. The primary literature explicitly states that the reaction yields butyl (S)-2-hydroxybutanoate 'with stereochemical retention' . The practical synthesis paper on (R)-K-13675 further reports that the subsequent etherification of butyl (S)-2-hydroxybutanoate (via its triflate) with the phenol coupling partner proceeds 'in excellent yield and optical purity' , indicating that the stereochemical integrity established at the epoxide-opening step is preserved throughout the downstream sequence. The pemafibrate (K-877) active pharmaceutical ingredient has an EC₅₀ of 1 nM at human PPARα, a potency level that demands high enantiomeric purity of the (S)-hydroxybutanoate intermediate . In contrast, when the catalyst loading or identity deviates from the optimum (e.g., CuCl instead of CuI at 0.15 eq, yielding 79%), the lower yields are not reported to be accompanied by stereochemical erosion, but the reduced efficiency increases the mass of starting material required per unit of enantiopure product . The comparative example with excess CuI (0.75 eq, 41% yield) resulted in a 'complicated product system' that impeded purification , implying that non-optimal conditions generate byproducts that could co-elute with the desired enantiomer during chromatographic purification, complicating quality control.

Stereochemical fidelity Enantiomeric excess Process robustness

Procurement-Relevant Application Scenarios for Butyl (2S)-oxirane-2-carboxylate Based on Quantitative Differentiation Evidence


GMP Intermediate Manufacturing for Pemafibrate (K-877) API Synthesis

Butyl (2S)-oxirane-2-carboxylate is the documented starting material for the most atom-economical route to butyl (S)-2-hydroxybutanoate, the chiral intermediate required for the approved PPARα modulator pemafibrate (K-877, EC₅₀ = 1 nM). The one-step CuI/MeMgBr protocol delivers 99% isolated yield with stereochemical retention, eliminating the need for chiral chromatographic purification of the hydroxy ester intermediate . Procurement of this specific (2S)-butyl ester epoxide is mandatory; neither the (2R)-enantiomer (which leads to oxazolidinone antibiotics), nor homologous esters (methyl, ethyl, tert-butyl), nor the regioisomeric glycidyl butyrate can produce the required butyl (S)-2-hydroxybutanoate without additional synthetic steps and associated yield and purity losses [1].

Chiral Epoxide Building Block for Asymmetric Synthesis of (S)-Configured α-Hydroxy Esters

Beyond the pemafibrate route, butyl (2S)-oxirane-2-carboxylate serves as a general chiral C3 synthon for constructing (S)-configured α-hydroxy esters via nucleophilic ring-opening at the carbonyl-activated C2 position. The oxirane-2-carboxylate connectivity (carbonyl directly on the oxirane ring) directs regioselective α-attack, a feature not shared by glycidyl esters that undergo preferential β-attack . This regiochemical control is critical when the target molecule requires a 2-hydroxy acid or ester motif with defined stereochemistry. The documented catalyst screen (CuI vs. CuCl vs. CuBr) provides a tunable protocol for optimizing yield against cost, with CuI at 0.15 eq representing the benchmark condition (99% yield) [1].

Stereochemical Probe in Epoxide Hydrolase and Ring-Opening Mechanistic Studies

The well-defined (2S) absolute configuration and the carbonyl-conjugated oxirane electrophilicity make butyl (2S)-oxirane-2-carboxylate a valuable substrate for investigating the stereochemical course of epoxide ring-opening reactions. Enantio- and regioselectivity studies on aliphatic oxiranes have demonstrated that the substitution pattern and electronic activation of the oxirane ring significantly influence the outcome of both chemical and enzymatic ring-opening . The defined stereochemistry at C2, combined with the activating ester group, provides a controlled system for studying the interplay between steric and electronic factors in nucleophilic epoxide opening, relevant to both biocatalysis and synthetic methodology development.

Reference Standard for Enantiomeric Purity Determination of Chiral Oxirane-2-carboxylate Esters

The (2S)-enantiomer can serve as a chiral reference standard for analytical method development and quality control of oxirane-2-carboxylate ester intermediates. Given the binary synthetic outcome depending on enantiomeric identity – (2S) leads to pemafibrate intermediates while (2R) leads to oxazolidinone antibiotics – analytical methods capable of discriminating enantiomers (chiral HPLC, chiral GC, or NMR with chiral shift reagents) require authenticated samples of each enantiomer . The physicochemical data available (predicted bp ~170 °C at 760 mmHg, density ~1.1 g/cm³ [1]) support the development of GC-based enantiomeric excess determination methods for batch-to-batch quality verification.

Quote Request

Request a Quote for Butyl (2S)-oxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.